5-BROMO-2-(FUR-2-YL)PYRIDINE
Description
5-Bromo-2-(furan-2-yl)pyridine is a heteroaromatic compound featuring a pyridine core substituted with a bromine atom at the 5-position and a furan-2-yl group at the 2-position. This structure combines electron-deficient (pyridine and bromine) and electron-rich (furan) moieties, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-bromo-2-(furan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUDFBZRIQOMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654742 | |
| Record name | 5-Bromo-2-(furan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942206-06-6 | |
| Record name | 5-Bromo-2-(2-furanyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942206-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(furan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-(FUR-2-YL)PYRIDINE typically involves the bromination of 2-(FUR-2-YL)PYRIDINE. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-(FUR-2-YL)PYRIDINE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Major Products
Substitution: Formation of 2-(FUR-2-YL)PYRIDINE derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of furanone derivatives.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Discovery and Development
5-Bromo-2-(fur-2-yl)pyridine serves as a molecular scaffold in drug discovery, particularly for developing inhibitors targeting specific biological pathways. Notably, it has been used to create inhibitors for:
- Neuropeptide Y Receptor Y5 : Research indicates that derivatives of this compound exhibit potent inhibitory activity against this receptor, which is implicated in various physiological processes including appetite regulation and anxiety .
- SARS-CoV-2 Protease : During the COVID-19 pandemic, derivatives of this compound were optimized to inhibit the main protease of SARS-CoV-2, demonstrating low nanomolar potency .
- Indoleamine 2,3-Dioxygenase (IDO1) : Compounds derived from this scaffold have shown promise in cancer immunotherapy by inhibiting IDO1, an enzyme that suppresses immune responses in tumors .
Table 1: Summary of Pharmaceutical Applications
| Target | Application | Reference |
|---|---|---|
| Neuropeptide Y Receptor Y5 | Inhibitor development | |
| SARS-CoV-2 Protease | Antiviral agent | |
| IDO1 | Cancer immunotherapy |
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it an ideal candidate for use in OLEDs. Its ability to act as a host material enhances the efficiency of light-emitting devices. Research has demonstrated that incorporating this compound into OLED structures results in improved luminescent properties and device stability .
Table 2: Material Science Applications
Case Studies
Case Study 1: Synthesis Optimization
A study focused on optimizing the coupling reactions involving this compound revealed that varying reaction conditions significantly impacts yield and selectivity. For instance, using DMSO as a solvent at elevated temperatures led to higher yields of desired products when coupling with pyrazole derivatives .
Table 3: Optimization Results
| Reaction Conditions | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| Initial | 50 | DMSO | 39 |
| Optimized | 70 | DMSO | 95 |
Case Study 2: Development of Antiviral Agents
In the context of antiviral research, derivatives of this compound were synthesized and tested against SARS-CoV-2 protease. The optimization process led to compounds with significantly improved binding affinity, showcasing the potential for rapid development into therapeutic agents .
Mechanism of Action
The mechanism of action of 5-BROMO-2-(FUR-2-YL)PYRIDINE depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and furan ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Key Observations:
Substituent Electronic Effects: Electron-withdrawing groups (e.g., -CF₃ in 5-bromo-2-(trifluoromethyl)pyridine) enhance the pyridine ring’s electron deficiency, favoring nucleophilic aromatic substitution. Nitrogen-containing substituents (e.g., pyrrolidinyl or piperidinyl) increase basicity and hydrogen-bonding capacity, making these derivatives useful in coordination chemistry .
Safety and Stability :
Biological Activity
5-Bromo-2-(fur-2-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research studies and findings.
Overview of this compound
This compound is characterized by a pyridine ring substituted with a bromine atom and a furan moiety. Its unique structure contributes to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound's synthesis typically involves coupling reactions that introduce the furan group onto the pyridine ring.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Cross-Coupling Reactions : The most common method involves the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a brominated furan in the presence of a palladium catalyst.
- Oxidation and Reduction : The compound can also be modified through oxidation to introduce functional groups or reduction to alter the furan or pyridine rings.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of this compound demonstrate activity against various bacterial strains such as E. coli, S. aureus, and P. aeruginosa. The zone of inhibition measurements indicate moderate to strong antibacterial effects compared to standard antibiotics like ciprofloxacin .
Antiviral Properties
The compound has also been evaluated for its antiviral capabilities. Preliminary studies suggest that it may inhibit viral replication mechanisms, although detailed mechanisms remain to be fully elucidated. Its structural features allow for potential interactions with viral proteins, making it a candidate for further exploration in antiviral drug development .
Anticancer Activity
In cancer research, this compound has shown promise in inhibiting tumor growth in various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways related to cell survival and proliferation .
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules:
- Binding Interactions : The furan and pyridine rings can engage in π-π stacking and hydrogen bonding with enzymes or receptors, influencing their activity.
- Halogen Bonding : The presence of bromine enhances the compound's ability to participate in halogen bonding, which can stabilize interactions with target biomolecules .
Comparative Analysis
A comparison with similar compounds reveals that while many pyridine derivatives exhibit biological activity, the unique combination of the furan moiety and bromine substitution in this compound enhances its reactivity and interaction potential:
| Compound | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate to strong | Promising | Significant |
| 3-(5-Chloro-2-furanyl)-pyridine | Moderate | Limited | Minimal |
| 3-(5-Methyl-2-furanyl)-pyridine | Weak | None | Minimal |
Case Studies
- Antimicrobial Screening : A study screened various derivatives of this compound against clinical isolates of bacteria, demonstrating significant inhibition zones for several compounds .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that treatment with 5-bromo-2-(fur-2-y) pyridine led to reduced cell viability and increased apoptosis markers, highlighting its potential as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for 5-bromo-2-(fur-2-yl)pyridine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 5-bromo-2-pyridylboronic acid and 2-furyl halides. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity (THF or DMF), and base selection (K₂CO₃ or NaHCO₃). Optimize reaction efficiency by monitoring temperature (80–100°C) and inert atmosphere stability. Purification via column chromatography (silica gel, hexane/EtOAc) resolves byproducts like dehalogenated intermediates .
Q. How is structural characterization of this compound validated?
- Methodological Answer : Use ¹H/¹³C NMR to confirm regiochemistry:
- Pyridine protons (δ 8.2–8.5 ppm) and furan protons (δ 6.3–7.4 ppm) should show distinct splitting patterns.
- Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 254.0 for C₉H₆BrNO).
- X-ray crystallography (if crystalline) resolves bond angles and confirms the furan-pyridine linkage .
Q. What are common reactivity patterns of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom at the 5-position is highly reactive in Buchwald-Hartwig amination or Sonogashira coupling . For example:
- Reaction with amines (e.g., morpholine) under Pd catalysis yields 5-amino derivatives.
- Competitively, the furan ring may undergo electrophilic substitution (e.g., nitration), requiring controlled conditions to avoid side reactions .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?
- Methodological Answer : Apply density functional theory (DFT) to calculate Fukui indices, identifying electrophilic/nucleophilic sites. For example:
Q. What experimental strategies resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Contradictions in NMR coupling constants (e.g., J₃,4 vs. J₄,5) may arise from dynamic effects or solvent polarity. Mitigate via:
Q. How can impurities in scaled-up synthesis be systematically identified and quantified?
- Methodological Answer : Use HPLC-MS with a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) to separate:
- Residual palladium (quantify via ICP-MS; limit <10 ppm).
- Dehalogenated byproducts (e.g., 2-(fur-2-yl)pyridine) detected at m/z 174.0.
- Process-related impurities (e.g., oxidized furans) require orthogonal methods like GC-MS .
Q. What safety protocols are critical for handling this compound in high-temperature reactions?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.
- Ventilation : Use fume hoods for reactions >80°C to mitigate bromine vapor release.
- Waste disposal : Segregate halogenated waste (CAS 34206-49-0) for incineration to prevent environmental contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
